molecular formula C15H24 B1206229 delta-Guaiene CAS No. 3691-11-0

delta-Guaiene

Cat. No. B1206229
CAS RN: 3691-11-0
M. Wt: 204.35 g/mol
InChI Key: YHAJBLWYOIUHHM-UHFFFAOYSA-N
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Description

Delta-Guaiene is a sesquiterpene with the molecular formula C15H24 . It is one of the many compounds found in the resinous portions of Aquilaria plants, also known as agarwood . Agarwood has been used as medicines and incenses .


Synthesis Analysis

Delta-Guaiene is produced by the enzyme delta-guaiene synthase . This enzyme is found in Aquilaria crassna and is induced by treatment with methyl jasmonate (MJ) . The enzyme uses farnesyl pyrophosphate as a substrate to produce delta-Guaiene .


Molecular Structure Analysis

The molecular structure of delta-Guaiene is characterized by three defined stereocentres . It belongs to the class III TPS subfamily with seven exons and six introns .


Chemical Reactions Analysis

The production of delta-Guaiene is closely related to the production of other sesquiterpenes such as alpha-guaiene and alpha-humulene .


Physical And Chemical Properties Analysis

Delta-Guaiene has an average mass of 204.351 Da and a monoisotopic mass of 204.187805 Da .

Scientific Research Applications

1. Role in Agarwood Formation

Delta-Guaiene plays a significant role in the formation of agarwood, a resinous part of the Aquilaria plant used in traditional medicines and incenses. Studies have demonstrated that the production of delta-Guaiene in cultured cells of Aquilaria is induced by methyl jasmonate treatment. This sesquiterpene accumulates significantly in these cells, contributing to the unique characteristics of agarwood (Kumeta & Ito, 2010).

2. Genomic Organization in Aquilaria

Research on the genomic organization of delta-Guaiene synthase genes in Aquilaria crassna has shed light on the genetic background of this sesquiterpene's production. Findings indicate the presence of multiple copies of the delta-Guaiene synthase gene, suggesting a complex genetic basis for its production in the Aquilaria plants (Kumeta & Ito, 2011).

3. Enhanced Production in Escherichia Coli

Research efforts have been directed towards the enhanced production of delta-Guaiene in Escherichia coli. By coexpressing delta-Guaiene synthase and farnesyl diphosphate synthase genes, researchers have significantly increased the production of this compound, indicating potential for large-scale biosynthesis (Kato et al., 2016).

4. Optimization in Patchouli Oil Production

Delta-Guaiene is also a crucial component of patchouli oil, which is widely used in various industries. Studies have focused on optimizing the fractional distillation process to isolate high delta-Guaiene content from patchouli oil, enhancing its commercial value and efficiency (Rahmawati et al., 2022).

Mechanism of Action

Delta-Guaiene synthase, an enzyme that catalyses the conversion of (2E,6E)-farnesyl diphosphate to delta-Guaiene and diphosphate, plays a crucial role in the production of delta-Guaiene . This enzyme requires Mg2+ for its activity .

Safety and Hazards

Delta-Guaiene can cause serious eye irritation. It is recommended to wash thoroughly after handling and to wear eye protection, face protection, and protective gloves when handling this compound .

Future Directions

Research is ongoing to understand the biosynthesis of aromatic compounds like delta-Guaiene in Aquilaria . There is also interest in finding alternative production platforms for these terpenoids due to difficulties in isolating them from natural sources . For instance, the budding yeast Saccharomyces cerevisiae has been engineered to produce fragrant terpenoids from sandalwood and agarwood, including delta-Guaiene .

properties

IUPAC Name

(3S,3aS,5R)-3,8-dimethyl-5-prop-1-en-2-yl-1,2,3,3a,4,5,6,7-octahydroazulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h12-13,15H,1,5-9H2,2-4H3/t12-,13+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAJBLWYOIUHHM-GUTXKFCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(CCC(CC12)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCC2=C(CC[C@H](C[C@@H]12)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190387
Record name delta-Guaiene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3691-11-0
Record name α-Bulnesene
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Record name delta-Guaiene
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Record name delta-Guaiene
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Record name α-Bulnesene
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Record name .DELTA.-GUAIENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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